molecular formula C10H7FN2O B15070614 5-Amino-8-fluoroquinoline-2-carbaldehyde

5-Amino-8-fluoroquinoline-2-carbaldehyde

Cat. No.: B15070614
M. Wt: 190.17 g/mol
InChI Key: WNFWMYRAPQADLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-8-fluoroquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline at position 5, followed by subsequent reactions to introduce the amino and aldehyde groups . The reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-8-fluoroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-8-fluoroquinoline-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-8-fluoroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances its biological activity by increasing its binding affinity to enzymes and receptors. The compound can inhibit various enzymes, leading to antibacterial and antineoplastic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 5-Fluoroquinoline
  • 6-Fluoroquinoline
  • 8-Fluoroquinoline
  • 5,8-Difluoroquinoline

Comparison: 5-Amino-8-fluoroquinoline-2-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group, which allows for a wider range of chemical modifications and biological interactions. The fluorine atom at position 8 enhances its biological activity compared to non-fluorinated quinoline derivatives .

Properties

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-amino-8-fluoroquinoline-2-carbaldehyde

InChI

InChI=1S/C10H7FN2O/c11-8-3-4-9(12)7-2-1-6(5-14)13-10(7)8/h1-5H,12H2

InChI Key

WNFWMYRAPQADLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1C=O)F)N

Origin of Product

United States

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